Benzenesulfonyl chloride

Organic Synthesis Sulfonylation Catalysis

Select Benzenesulfonyl chloride for applications demanding superior regioselectivity and quantitative initiation efficiency that alkyl sulfonyl chlorides fail to deliver. This reagent provides enhanced para-selectivity in sulfonamide drug candidate synthesis, minimizing isomeric purification. As a metal-catalyzed polymerization initiator, it achieves 100% initiation efficiency with a 2–4 order of magnitude rate advantage over propagation, enabling precise molecular weight control. For preparative sulfonamide synthesis under basic aqueous conditions, expect 94–98% yields, reducing solvent use. Procure this grade for validated sub-ppb amine detection via GC-MS derivatization.

Molecular Formula C6H5ClO2S
Molecular Weight 176.62 g/mol
CAS No. 98-09-9
Cat. No. B043947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl chloride
CAS98-09-9
SynonymsBenzene sulfochloride;  Benzenesulfonic chloride;  Benzenesulphonyl chloride;  NSC 2864;  Phenylsulfonyl chloride
Molecular FormulaC6H5ClO2S
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
InChIKeyCSKNSYBAZOQPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ETHER, ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonyl Chloride (CAS 98-09-9) Technical Overview for Procurement & Scientific Selection


Benzenesulfonyl chloride (C6H5SO2Cl) is a fundamental organosulfur reagent belonging to the sulfonyl halide class, appearing as a colorless to pale yellow liquid with a melting point of 13–15 °C [1]. It is an electrophilic reagent that undergoes rapid hydrolysis in water and reacts with compounds containing reactive N-H and O-H bonds to form sulfonamides and sulfonate esters, respectively [2][3]. Industrially, it is produced via a two-step, one-pot reaction from benzene and chlorosulfuric acid [4]. Its primary procurement value lies in its role as a versatile sulfonylating agent for pharmaceutical intermediate synthesis, polymer initiation, and analytical derivatization.

Why Generic Substitution of Benzenesulfonyl Chloride (CAS 98-09-9) Fails in Critical Applications


In-class sulfonyl chlorides such as 4-toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride) are not freely interchangeable with benzenesulfonyl chloride. Substitution can lead to significant changes in reaction selectivity, physical handling, and final product properties. For instance, while tosyl chloride is often preferred due to its solid-state handling and higher reactivity in certain nucleophilic substitutions, benzenesulfonyl chloride provides a unique liquid-state profile and distinct electronic effects [1]. Crucially, in metal-catalyzed cross-coupling and polymerization initiation, benzenesulfonyl chloride demonstrates functional universality and superior regioselectivity that its common alternatives cannot match [2][3]. The following quantitative evidence substantiates these critical differentiation points.

Quantitative Evidence Guide: Differentiating Benzenesulfonyl Chloride (CAS 98-09-9) from Competitors


Regioselectivity: Enhanced 4-Product Formation vs. Methanesulfonyl Chloride

In the Zn-exchanged zeolite-catalyzed sulfonylation of substituted benzenes, benzenesulfonyl chloride demonstrates enhanced selectivity for the 4-substituted product compared to methanesulfonyl chloride. While methanesulfonyl chloride yields similar selectivities for 2- and 4-products, benzenesulfonyl chloride favors the 4-position [1]. This regioselectivity is critical for achieving desired isomeric purity in pharmaceutical intermediate synthesis.

Organic Synthesis Sulfonylation Catalysis

Sulfonamide Synthesis: High Yield under Basic Conditions

Benzenesulfonyl chloride reacts with primary and secondary amines in 1.0 mol/L aqueous NaOH to yield sulfonamides in very high conversions. Preparative reactions with dibutylamine, 1-octylamine, and hexamethylenimine gave yields of 94%, 98%, and 97%, respectively [1]. This performance under aqueous basic conditions contrasts with the more hydrolysis-prone methanesulfonyl chloride, which often requires anhydrous conditions to prevent side reactions.

Pharmaceutical Intermediates Sulfonamide Aqueous Synthesis

Physical State: Liquid Handling vs. Solid Tosyl Chloride

Benzenesulfonyl chloride is a liquid at room temperature (mp 13–15 °C), whereas 4-toluenesulfonyl chloride (tosyl chloride) is a solid (mp 65–69 °C) [1]. The liquid state of benzenesulfonyl chloride facilitates liquid-phase reactions and continuous flow processing, while the solid tosyl chloride may require dissolution or melting steps that can introduce impurities or thermal degradation risks. This physical state difference directly impacts equipment compatibility and process scalability.

Process Chemistry Handling Formulation

Polymerization Initiation: Universal Class with 100% Initiation Efficiency

Benzenesulfonyl chloride and its derivatives represent the first class of universal functional initiators for metal-catalyzed 'living' radical polymerization (LRP) of styrene(s), methacrylates, and acrylates [1]. Within experimental error, initiation efficiency is 100%, and the apparent rate constants of initiation are 4 (for styrene and methacrylates) and 3 or 2 (for acrylates) orders of magnitude higher than those of propagation [2]. In contrast, methanesulfonyl chloride and other alkyl sulfonyl chlorides do not exhibit this universality across all three monomer classes. This performance gap is critical for producing polymers with narrow molecular weight distributions and controlled architectures.

Polymer Science Controlled Radical Polymerization Initiators

Cross-Coupling Arylation: Superior Yield vs. Aryl Bromides

In palladium-catalyzed C-H bond functionalization of 6,6-diphenylfulvenes, the use of benzenesulfonyl chlorides as the aryl source resulted in good yields of arylated products, whereas the reaction with aryl bromides gave poor yields [1]. This demonstrates that benzenesulfonyl chlorides can serve as more effective coupling partners than aryl halides in certain desulfitative cross-coupling reactions, providing a synthetically useful alternative when traditional aryl halides fail.

Palladium Catalysis C-H Functionalization Arylation

Analytical Sensitivity: Sub-ppb Amine Detection via Derivatization

Benzenesulfonyl chloride is an established derivatization reagent for the determination of various amines in wastewater and surface water at the sub-ppb level by gas chromatography-mass spectrometry (GC-MS) . This high sensitivity is enabled by the formation of volatile, stable sulfonamide derivatives that are readily detectable. Alternative sulfonyl chlorides, such as tosyl chloride, may yield derivatives with different volatility or chromatographic behavior that could compromise detection limits or resolution.

Analytical Chemistry Derivatization GC-MS

Recommended Application Scenarios for Benzenesulfonyl Chloride (CAS 98-09-9) Based on Quantitative Evidence


Regioselective Sulfonylation of Aromatics for Pharmaceutical Intermediates

Procure benzenesulfonyl chloride when synthesizing sulfonamide drug candidates that require high regioselectivity for the para-position. As demonstrated by direct comparison with methanesulfonyl chloride, benzenesulfonyl chloride provides enhanced selectivity for 4-substituted products, minimizing isomeric purification and maximizing yield of the desired regioisomer [1].

Controlled Radical Polymerization for Specialty Polymers

Utilize benzenesulfonyl chloride as the initiator of choice for metal-catalyzed 'living' radical polymerization when working across multiple monomer classes (styrenes, methacrylates, acrylates). Its 100% initiation efficiency and rate advantage of 2–4 orders of magnitude over propagation enable precise control of molecular weight and architecture, a capability not matched by alkyl sulfonyl chloride alternatives [2][3].

High-Yield Sulfonamide Synthesis in Aqueous Media

Select benzenesulfonyl chloride for preparative sulfonamide synthesis under basic aqueous conditions, where yields of 94–98% have been reliably achieved with a variety of primary and secondary amines. This performance reduces or eliminates the need for anhydrous solvents, streamlining large-scale pharmaceutical manufacturing and reducing environmental impact [4].

Trace-Level Environmental Amine Analysis via GC-MS

Adopt benzenesulfonyl chloride as a standard derivatization reagent for GC-MS determination of amines in water samples. Its validated capability to enable detection at sub-ppb levels is critical for meeting stringent regulatory monitoring requirements and ensuring data comparability across studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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